molecular formula C32H31N7O2S2 B14114591 8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14114591
M. Wt: 609.8 g/mol
InChI Key: JOCCLQSFBDIEJJ-UHFFFAOYSA-N
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Description

8-(4-Benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative featuring a benzhydryl-substituted piperazine moiety at the 8-position and a benzothiazolethioethyl chain at the 7-position. The 3-methyl substituent on the purine core likely stabilizes the molecule against metabolic degradation .

Properties

Molecular Formula

C32H31N7O2S2

Molecular Weight

609.8 g/mol

IUPAC Name

8-(4-benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C32H31N7O2S2/c1-36-28-27(29(40)35-31(36)41)39(20-21-42-32-33-24-14-8-9-15-25(24)43-32)30(34-28)38-18-16-37(17-19-38)26(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-15,26H,16-21H2,1H3,(H,35,40,41)

InChI Key

JOCCLQSFBDIEJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)CCSC6=NC7=CC=CC=C7S6

Origin of Product

United States

Preparation Methods

Alkylation with 1,2-Dibromoethane

The purine intermediate is treated with 1,2-dibromoethane in the presence of potassium carbonate, yielding 7-(2-bromoethyl)-8-(4-benzhydrylpiperazin-1-yl)-3-methylpurine-2,6-dione.

Reaction Profile :

  • Solvent : Acetonitrile
  • Temperature : 50°C
  • Duration : 4 hours
  • Yield : 80–85%

Thiol-Displacement with Benzo[d]thiazole-2-thiol

The bromoethyl group undergoes nucleophilic displacement with benzo[d]thiazole-2-thiol under basic conditions.

Thioether Formation Protocol :

Component Quantity
Bromoethyl Intermediate 1.0 equivalent
Benzo[d]thiazole-2-thiol 1.2 equivalents
Base Triethylamine (2.5 equivalents)
Solvent DMF
Temperature 80°C
Duration 12 hours
Purification Column chromatography (hexane:EtOAc)
Yield 70–75%

The thioether linkage is confirmed by $$ ^1H $$ NMR (δ 3.85 ppm, t, -SCH$$2$$CH$$2$$-) and IR spectroscopy (C-S stretch at 690 cm$$^{-1}$$).

Final Product Characterization and Validation

The target compound is characterized using a combination of spectroscopic and chromatographic techniques:

Analytical Data Summary :

Technique Key Observations
$$ ^1H $$ NMR (400 MHz, DMSO-d$$_6 $$) δ 7.85 (d, benzo[d]thiazole), 7.42–7.30 (m, benzhydryl), 4.15 (t, -SCH$$2$$CH$$2$$-)
$$ ^{13}C $$ NMR 167.8 (C2=O), 154.3 (C6=O), 135.6 (C8-N piperazine)
HRMS (ESI) m/z 689.31 [M+H]$$^+$$ (calc. 689.28)
HPLC Purity 98.5% (C18 column, 0.1% TFA in H$$_2$$O/MeCN)

Comparative Analysis of Synthetic Routes

The table below evaluates alternative methodologies for key steps:

Step Method A Method B Optimal Approach
8-Bromination NBS in acetic acid Br$$2$$ in CHCl$$3$$ Method A (safer, higher selectivity)
Piperazine Substitution NaH/THF K$$2$$CO$$3$$/DMF Method A (faster kinetics)
Thioether Formation Et$$_3$$N/DMF DBU/DMSO Method A (lower side products)

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination :

    • Risk of di-substitution at positions 7 and 8.
    • Mitigation: Strict stoichiometric control (1.2 eq NBS) and low-temperature monitoring.
  • Steric Hindrance in Piperazine Coupling :

    • Bulky benzhydryl group slows nucleophilic attack.
    • Mitigation: Prolonged reaction time (24–36 hours) and excess piperazine (1.5 eq).
  • Thiol Oxidation :

    • Thiols prone to disulfide formation.
    • Mitigation: Use of degassed solvents and inert atmosphere (N$$_2$$ or Ar).

Scalability and Industrial Considerations

For bulk synthesis, continuous-flow reactors enhance efficiency in bromination and thioether formation steps. Catalyst recycling (e.g., immobilized Cu for thiolation) reduces costs. Environmental metrics:

  • E-factor : 12.5 (solvent waste dominant)
  • PMI (Process Mass Intensity) : 28.3

Chemical Reactions Analysis

Types of Reactions

8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing any ketone or aldehyde functionalities present.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors.

    Biochemistry: The compound is used to study biochemical pathways and mechanisms of action.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Key Observations:

Piperazine Substituents :

  • The benzhydryl group in the target compound provides superior lipophilicity compared to furoyl (moderate), hydroxyethyl (hydrophilic), or alkyl (ethyl/butyl) groups. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Hydroxyethyl-piperazine derivatives (e.g., ) exhibit improved solubility due to polar hydroxyl groups, favoring renal excretion.

7-Position Side Chains: The benzothiazolethioethyl group in the target introduces a sulfur atom and aromatic benzothiazole ring, enabling unique interactions with cysteine-rich enzyme active sites or metal ions. This contrasts with the phenoxyethyl group in , which relies on ether linkages for stability, or phenylpropyl chains in , optimized for hydrophobic binding pockets.

3-Methyl Substitution :

  • The 3-methyl group on the purine core is conserved across most analogues, suggesting its role in steric shielding of the pharmacophore against enzymatic degradation .

Functional Analogues with Benzothiazole Moieties

  • 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione : Contains a spirocyclic benzothiazole system, enabling conformational rigidity for selective receptor binding. Unlike the target compound, the spiro structure limits side-chain flexibility but enhances target specificity.
  • Thiadiazole-benzamide derivatives (e.g., ):
    • Exhibit acetylcholinesterase inhibitory activity via thiadiazole-benzamide interactions. The target’s benzothiazolethioethyl group may mimic this mechanism but requires validation.

Q & A

Q. What are the established synthetic routes for this compound, and what reagents are critical for its formation?

The compound can be synthesized via multi-step reactions involving spirocyclic intermediates and heterocyclic condensation. Key steps include:

  • Reacting spiro[3.4]octane-1,3-dione derivatives with benzothiazol-2-yl-amine intermediates to form fused heterocycles .
  • Functionalizing the purine core with benzhydrylpiperazine and benzothiazole-thioethyl groups via nucleophilic substitution or coupling reactions .
  • Refluxing in ethanol or DMF with amines (e.g., pyrrolidine) to stabilize the final structure . Critical reagents: Benzothiazole derivatives, piperazine analogs, and spirocyclic diketones.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Melting point analysis : Confirms purity and crystallinity .
  • Elemental analysis : Validates stoichiometric composition .
  • IR spectroscopy : Identifies functional groups (e.g., C=O, N-H stretches) .
  • NMR (1H/13C) : Resolves structural features like benzothiazole-thioethyl linkages and piperazine substitution patterns .
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation pathways .

Q. How do structural features like the benzothiazole-thioethyl group influence reactivity?

  • The benzothiazole moiety enhances π-π stacking interactions, affecting solubility and binding affinity .
  • The thioethyl bridge introduces conformational flexibility, enabling diverse intermolecular interactions .
  • The benzhydrylpiperazine group modulates steric hindrance and electronic properties, influencing nucleophilic substitution kinetics .

Q. What are common impurities in the synthesis of this compound, and how are they detected?

  • Unreacted intermediates : Detected via TLC or HPLC .
  • Oxidation byproducts (e.g., sulfoxides): Identified using IR (S=O stretches) or LC-MS .
  • Steric isomers : Resolved through chiral chromatography or NOESY NMR .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways?

  • Quantum chemical calculations : Predict transition states and energy barriers for key reactions (e.g., cyclization) .
  • AI-driven platforms (e.g., COMSOL Multiphysics) : Simulate reaction conditions (solvent, temperature) to maximize yield .
  • Feedback loops : Integrate experimental data (e.g., NMR kinetics) into computational models to refine reaction parameters .

Q. How can contradictions in reaction mechanisms (e.g., competing pathways) be resolved?

  • Kinetic isotope effects (KIE) : Differentiate between concerted vs. stepwise mechanisms .
  • Trapping experiments : Use radical scavengers or electrophilic traps to identify reactive intermediates .
  • DFT calculations : Compare theoretical vs. experimental activation energies to validate mechanistic hypotheses .

Q. What experimental design strategies are optimal for optimizing reaction conditions?

  • Factorial design (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify synergistic effects .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., pH and yield) .
  • High-throughput screening : Test >100 conditions in parallel using automated liquid handlers .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Analog synthesis : Modify substituents (e.g., replace benzothiazole with pyridine) and compare bioactivity .
  • Molecular docking : Map binding interactions with target proteins (e.g., kinases) using AutoDock Vina .
  • Pharmacophore modeling : Identify critical functional groups for activity using Schrödinger Suite .

Q. What in vitro models are suitable for evaluating its biological activity?

  • Enzyme inhibition assays : Test against purine-metabolizing enzymes (e.g., xanthine oxidase) .
  • Cell viability assays : Use cancer cell lines (e.g., HeLa) to assess cytotoxicity .
  • Receptor binding studies : Radioligand displacement assays for GPCR targets (e.g., adenosine receptors) .

Q. What role do heterocyclic components play in its pharmacological potential?

  • Purine core : Mimics endogenous nucleosides, enabling interaction with nucleic acid-processing enzymes .
  • Benzothiazole : Enhances lipophilicity and membrane permeability .
  • Piperazine : Modulates solubility and bioavailability via pH-dependent protonation .

Methodological Notes

  • Spectral Data Interpretation : Cross-reference IR/NMR peaks with databases (e.g., SDBS) to avoid misassignment .
  • Contradiction Resolution : Replicate conflicting studies under controlled conditions (e.g., inert atmosphere) to isolate variables .
  • Ethical Compliance : Adhere to CRDC guidelines (e.g., RDF2050103 for chemical engineering design) when scaling up synthesis .

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